molecular formula C12H10N2O3S B15008820 N-(2-Nitrophenyl)-2-(2-thienyl)acetamide

N-(2-Nitrophenyl)-2-(2-thienyl)acetamide

Cat. No.: B15008820
M. Wt: 262.29 g/mol
InChI Key: ZWTGULSQKWTTGI-UHFFFAOYSA-N
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Description

N-(2-Nitrophenyl)-2-(2-thienyl)acetamide is an organic compound that features a nitrophenyl group and a thienyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-2-(2-thienyl)acetamide typically involves the reaction of 2-nitroaniline with 2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-2-(2-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is converted to an amine group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Nitrophenyl)-2-(2-thienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-2-(2-thienyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and thienyl groups can contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitrophenyl)-2-(2-furyl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.

    N-(2-Nitrophenyl)-2-(2-pyridyl)acetamide: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

N-(2-Nitrophenyl)-2-(2-thienyl)acetamide is unique due to the presence of both a nitrophenyl group and a thienyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C12H10N2O3S

Molecular Weight

262.29 g/mol

IUPAC Name

N-(2-nitrophenyl)-2-thiophen-2-ylacetamide

InChI

InChI=1S/C12H10N2O3S/c15-12(8-9-4-3-7-18-9)13-10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15)

InChI Key

ZWTGULSQKWTTGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)[N+](=O)[O-]

Origin of Product

United States

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